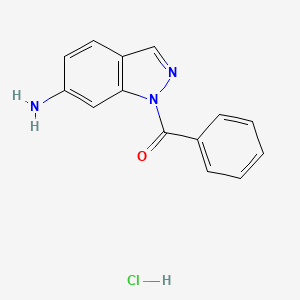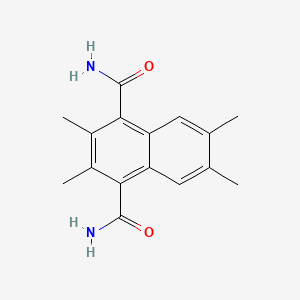
N4-(2-Chlorophenyl)quinazoline-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(2-Chlorophenyl)quinazoline-4,6-diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N4-(2-Chlorophenyl)quinazoline-4,6-diamine typically involves the reaction of anthranilic acid with 2-chloroaniline under specific conditions. The process includes the formation of an intermediate, which is then cyclized to form the quinazoline ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N4-(2-Chlorophenyl)quinazoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions include various quinazoline derivatives with modified pharmacological properties .
Wissenschaftliche Forschungsanwendungen
N4-(2-Chlorophenyl)quinazoline-4,6-diamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N4-(2-Chlorophenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation . The compound’s ability to bind to these targets and modulate their activity is key to its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine: Known for its antibacterial activity.
N4-(4-((thiazol-2-yl)methoxy)-3-chlorophenyl)-N6-(®-4,5-dihydro-4-methyloxazol-2-yl)quinazoline-4,6-diamine: Exhibits remarkable anticancer activity.
Uniqueness: N4-(2-Chlorophenyl)quinazoline-4,6-diamine stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its ability to inhibit multiple kinases and its potential as a multi-target therapeutic agent make it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C14H11ClN4 |
|---|---|
Molekulargewicht |
270.72 g/mol |
IUPAC-Name |
4-N-(2-chlorophenyl)quinazoline-4,6-diamine |
InChI |
InChI=1S/C14H11ClN4/c15-11-3-1-2-4-13(11)19-14-10-7-9(16)5-6-12(10)17-8-18-14/h1-8H,16H2,(H,17,18,19) |
InChI-Schlüssel |
IFFPKQGHEWIOOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC2=NC=NC3=C2C=C(C=C3)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate](/img/structure/B15064180.png)
![Butanamide, N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]-](/img/structure/B15064185.png)










